methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is an organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and an appropriate leaving group.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the imidazole derivative with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to an imidazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The methylthio and p-tolyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(methylthio)-1H-imidazol-1-yl)acetate: Lacks the p-tolyl group, which may affect its chemical properties and applications.
Methyl 2-(2-(methylthio)-5-phenyl-1H-imidazol-1-yl)acetate: Contains a phenyl group instead of a p-tolyl group, which may influence its reactivity and biological activity.
Uniqueness
Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is unique due to the presence of both the methylthio and p-tolyl groups, which can enhance its chemical stability and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[5-(4-methylphenyl)-2-methylsulfanylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-11(7-5-10)12-8-15-14(19-3)16(12)9-13(17)18-2/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNCQFIKXBBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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